4-(5-Amino-3-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2h)-yl)butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Amino-3-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2h)-yl)butanenitrile is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Amino-3-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2h)-yl)butanenitrile typically involves multi-step organic reactions. One common method includes the condensation of a suitable nitrile with a pyrimidine derivative under controlled conditions. The reaction may require catalysts, specific temperatures, and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, precise control of reaction conditions, and purification steps such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially altering the amino or methyl groups.
Reduction: Reduction reactions may target the nitrile group, converting it to an amine.
Substitution: Various substitution reactions can occur, particularly at the amino group or the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a nitro derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, derivatives of pyrimidines are often studied for their roles in DNA and RNA synthesis. This compound could be investigated for its potential interactions with nucleic acids.
Medicine
Pyrimidine derivatives are known for their therapeutic properties, including antiviral, anticancer, and antibacterial activities. This compound may be explored for similar medicinal applications.
Industry
In the industrial sector, this compound could be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(5-Amino-3-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2h)-yl)butanenitrile would depend on its specific application. In a biological context, it may interact with enzymes or nucleic acids, influencing biochemical pathways. The exact molecular targets and pathways would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2,4,6-trioxo-1,2,3,4-tetrahydropyrimidine: Another pyrimidine derivative with similar structural features.
3-Methyl-2,4,6-trioxo-1,2,3,4-tetrahydropyrimidine: Shares the trioxo-pyrimidine core but lacks the amino and nitrile groups.
Uniqueness
4-(5-Amino-3-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2h)-yl)butanenitrile is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other pyrimidine derivatives.
Properties
Molecular Formula |
C9H12N4O2 |
---|---|
Molecular Weight |
208.22 g/mol |
IUPAC Name |
4-(5-amino-3-methyl-2,6-dioxopyrimidin-1-yl)butanenitrile |
InChI |
InChI=1S/C9H12N4O2/c1-12-6-7(11)8(14)13(9(12)15)5-3-2-4-10/h6H,2-3,5,11H2,1H3 |
InChI Key |
ZGIMBMJHENXONE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)CCCC#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.